REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][O:6][C:7]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:8][CH2:9][NH:10][CH2:11][CH:12]1[CH2:14][CH2:13]1)C.[H][H].[ClH:32]>C(O)C.[Pd]>[ClH:32].[CH:12]1([CH2:11][N:10]2[CH2:9][CH2:8][C:7]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[O:6][CH2:5][CH2:4]2)[CH2:14][CH2:13]1 |f:5.6|
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Name
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2-(3-cyclopropylmethylamino-1,1-diphenylpropoxy)-acetaldehyde diethyl acetal
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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C(C)OC(COC(CCNCC1CC1)(C1=CC=CC=C1)C1=CC=CC=C1)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
It is filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The residue is partitioned between water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CC1)CN1CCOC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |